molecular formula C21H14BrNO3S B11089875 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11089875
M. Wt: 440.3 g/mol
InChI Key: UVMGNALPYQAUAJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a thienylcarbonyl intermediate, followed by its coupling with a bromophenyl derivative. The final step often involves the formation of the pyrrol-2-one ring through cyclization and subsequent purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Studies have shown that modifications to its structure can enhance its efficacy and selectivity against specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Bromophenyl)-3-hydroxy-1-phenyl-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential for further development in various fields.

Properties

Molecular Formula

C21H14BrNO3S

Molecular Weight

440.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H14BrNO3S/c22-14-10-8-13(9-11-14)18-17(19(24)16-7-4-12-27-16)20(25)21(26)23(18)15-5-2-1-3-6-15/h1-12,18,25H

InChI Key

UVMGNALPYQAUAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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